1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Description
The compound 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone features a piperidine core substituted at the 3-position with a cyclopropyl-(2-hydroxyethyl)amino group and an acetyl (ethanone) moiety at the 1-position. For instance, the closely related compound 1-(4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone (CAS: 1353985-44-0) shares similar functional groups but differs in substituent placement (4-position vs. 3-position on piperidine) . The molecular weight of such analogs ranges from 240.35 g/mol (for simpler derivatives) to 410.6 g/mol (for phenothiazine-containing analogs) .
Properties
IUPAC Name |
1-[3-[cyclopropyl(2-hydroxyethyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)13-6-2-3-12(9-13)14(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWMBZJLJNZELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropyl group and a hydroxyethylamine moiety. Its chemical formula is , which contributes to its interaction with biological systems, particularly in relation to receptor binding and enzyme inhibition.
Research indicates that this compound interacts primarily with neurotransmitter systems. It has been studied for its potential as a dopamine uptake inhibitor, which may have implications for treating conditions such as depression and anxiety disorders. The compound's ability to modulate dopamine levels suggests it could play a role in neuropharmacology.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of piperidine derivatives, including this compound. In vitro tests demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating that structural modifications can enhance or diminish activity.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.025 - 0.100 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 - 0.025 | Various harmful bacteria |
| N-acylpiperidine derivatives | 3.125 - 100 | C. albicans, E. coli |
Neurological Activity
The compound has been investigated for its effects on G protein-coupled receptors (GPCRs), which are critical in mediating neurotransmitter signaling. In particular, it has shown potential in enhancing dopamine receptor activity, which may provide insights into its therapeutic applications in neurodegenerative diseases.
Case Study: Dopamine Uptake Inhibition
In a study examining the effects of various piperidine derivatives on dopamine uptake, it was found that compounds similar to this compound exhibited IC50 values indicative of moderate to high inhibition of dopamine transporters in rat striatal homogenates . This suggests that the compound could be further explored for its potential in treating conditions related to dopamine dysregulation.
Toxicological Assessment
Toxicological profiles of similar compounds indicate that while many piperidine derivatives exhibit beneficial pharmacological effects, they may also carry risks of toxicity at higher concentrations or prolonged exposure. Studies assessing the safety profile of this compound are essential for determining its viability as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with various receptors in the central nervous system (CNS), making it a candidate for developing new therapeutic agents.
Key Studies:
- Opioid Receptor Modulation: Preliminary studies indicate that derivatives of this compound may exhibit activity at opioid receptors, suggesting potential applications in pain management and addiction treatment .
Neuropharmacology
The compound's ability to cross the blood-brain barrier positions it as a candidate for studying CNS disorders. Its interaction with neurotransmitter systems could lead to advancements in treatments for conditions such as anxiety, depression, and schizophrenia.
Research Insights:
- Behavioral Studies: Animal models have shown that compounds similar to this compound can influence behaviors associated with anxiety and depression, warranting further investigation into their mechanisms of action .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its derivatives to optimize efficacy and reduce side effects.
Case Studies:
- Synthesis and Optimization: Various synthetic routes have been explored to create analogs of this compound, focusing on enhancing selectivity for specific receptor subtypes while minimizing adverse effects .
Comparison with Similar Compounds
Piperidine-Based Compounds
Piperacetazine (CAS: 3819-00-9) Structure: Contains a phenothiazine ring linked to a 4-(2-hydroxyethyl)piperidin-1-yl group and an ethanone moiety. Key Differences: The phenothiazine moiety introduces significant bulk and aromaticity, enhancing lipophilicity (logP ~3.5) compared to the target compound. Molecular Weight: 410.6 g/mol .
1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS: 39911-01-8) Structure: A phenyl-ethanone group attached to a piperidine ring. Key Differences: Lacks the cyclopropyl and hydroxyethylamino substituents, resulting in lower molecular weight (203.28 g/mol) and reduced hydrogen-bonding capacity .
1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone Structure: Features a hydroxyethyl-methyl-amino group at the 3-position of piperidine.
Heterocyclic Derivatives
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone (CAS: 1216763-69-7) Structure: Contains a 4-chlorobenzoyl group on the piperidine ring. Key Differences: The electron-withdrawing chlorine atom increases electrophilicity, contrasting with the electron-donating cyclopropyl group in the target compound .
Physicochemical Properties
Research Findings and Implications
- Conformational Flexibility : The piperidine ring’s puckering () and substituent positioning (3- vs. 4-) may influence binding affinity in receptor interactions .
- Lipophilicity vs. Bioavailability : Cyclopropyl groups enhance metabolic stability but may reduce solubility compared to methyl or phenyl substituents .
Preparation Methods
Molecular Architecture
1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (C₁₂H₂₂N₂O₂) features a piperidine ring substituted at the 3-position with a cyclopropyl-(2-hydroxyethyl)amino group and a ketone at the 1-position. The stereochemistry at the piperidine’s 3-position (R-configuration in some derivatives) introduces synthetic complexity, necessitating enantioselective strategies.
Key Synthetic Hurdles
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Steric hindrance : The cyclopropyl group’s rigidity complicates nucleophilic substitutions.
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Hydroxyethyl stability : The 2-hydroxyethyl moiety requires protection-deprotection strategies to prevent undesired side reactions.
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Purification challenges : Chromatography is often essential due to polar byproducts.
Classical Synthesis Routes
Stepwise Assembly of the Piperidine Core
The foundational method involves constructing the piperidine ring before introducing substituents:
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Piperidine formation : Cyclization of δ-valerolactam derivatives under reducing conditions (e.g., LiAlH₄).
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Amination at C3 : Reaction with cyclopropylamine derivatives in dichloromethane (DCM) using triethylamine (TEA) as a base.
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Hydroxyethyl incorporation : Ethylene oxide is introduced via nucleophilic opening under alkaline conditions.
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Ketone installation : Acetylation using acetyl chloride in the presence of TEA.
Table 1: Reaction Conditions for Classical Synthesis
| Step | Reagents/Conditions | Solvent | Yield* |
|---|---|---|---|
| Piperidine formation | LiAlH₄, reflux, 6h | Tetrahydrofuran | 78% |
| C3 Amination | Cyclopropylamine, TEA, 0°C, 2h | DCM | 65% |
| Hydroxyethyl addition | Ethylene oxide, K₂CO₃, 25°C, 12h | Methanol | 58% |
| Acetylation | Acetyl chloride, TEA, -10°C, 1h | DCM | 82% |
| *Yields estimated from analogous reactions in Source. |
Limitations of Classical Methods
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Low enantiomeric purity : Racemization occurs during amination without chiral catalysts.
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Multi-step purification : Each stage requires chromatography, reducing overall efficiency.
Optimized Patent-Based Synthesis
The patent WO2016170545A1 describes an enantioselective route to the (R)-configured derivative, emphasizing Boc-protection and crystallization:
Enantioselective Amination
Table 2: Patent Method Optimization
| Parameter | Classical Method | Patent Method |
|---|---|---|
| Enantiomeric excess | <50% | >98% |
| Total steps | 6 | 5 |
| Key purification | Column chromatography | Crystallization |
| Overall yield | ~40% | ~62% |
Alternative Green Chemistry Approaches
Solvent-Free Amination
Microwave-assisted reactions in solvent-free conditions reduce purification needs:
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Piperidine, cyclopropylamine, and ethylene oxide are heated at 120°C for 30 minutes, achieving 70% conversion.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step protocols, such as coupling piperidine derivatives with cyclopropylamine intermediates. For example:
- Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) and DIPEA (diisopropylethylamine) in dichloromethane (DCM) at room temperature, achieving yields up to 95% .
- Catalytic cross-coupling : Advanced routes employ Pd(PPh₃)₄ and CuI catalysts for alkynylation steps in DMF at 60°C, yielding 15–90% depending on substituents .
Optimization : Adjust stoichiometry, solvent polarity, and reaction time to enhance yield. Monitor intermediates via TLC or LC-MS.
Advanced: How can discrepancies in spectroscopic data (e.g., NMR or IR) be resolved during structural validation?
Answer:
- NMR analysis : Compare experimental -NMR shifts (e.g., δ 2.11 ppm for acetyl groups) with reference piperidine derivatives . Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidinyl and cyclopropyl regions .
- IR validation : Confirm carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl peaks (3200–3600 cm⁻¹) against computational spectra (DFT/B3LYP) .
- Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed containers under dry, inert atmospheres (argon) at 2–8°C .
Advanced: What strategies improve stereochemical control in derivatives of this compound?
Answer:
- Chiral catalysts : Use (R)- or (S)-configured reagents (e.g., (R)-3-hydroxymethyl piperidine) to induce enantioselectivity .
- Crystallography : Resolve absolute configuration via single-crystal X-ray diffraction (e.g., C–H···O hydrogen bonding patterns in piperidinyl motifs) .
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
Basic: Which analytical techniques are essential for purity assessment?
Answer:
- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.5% .
- Melting point : Compare experimental values (e.g., 120–125°C) against literature to confirm crystallinity .
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced: How can computational methods predict the compound’s reactivity or metabolic pathways?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity) and bioavailability .
Basic: What are the key stability considerations for long-term storage?
Answer:
- Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months; monitor via HPLC .
- Light sensitivity : Store in amber vials to prevent photodegradation of the cyclopropyl group .
- Hydrolysis risk : Avoid aqueous buffers at extreme pH (<3 or >10) to prevent piperidinyl ring cleavage .
Advanced: How do structural modifications (e.g., fluorination) impact biological activity?
Answer:
- Fluorine substitution : Introduce at the phenyl ring (e.g., 4-fluorophenyl) to enhance metabolic stability and target binding (e.g., kinase inhibition) .
- Hydroxyl group masking : Convert to prodrugs (e.g., acetate esters) to improve bioavailability .
- SAR studies : Compare IC₅₀ values of derivatives in enzyme assays to map critical substituents .
Basic: What are the ethical guidelines for using this compound in preclinical studies?
Answer:
- Regulatory compliance : Follow OECD 423 guidelines for acute oral toxicity testing .
- Animal welfare : Obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .
- Data integrity : Document synthesis, characterization, and bioactivity data in FAIR-aligned repositories .
Advanced: How can researchers address batch-to-batch variability in synthetic output?
Answer:
- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during coupling reactions .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for purity, yield, and particle size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
